JDTic dihydrochloride
Overview
Description
JDTic dihydrochloride is a selective, long-acting antagonist of the kappa-opioid receptor (KOR). It is a 4-phenylpiperidine derivative, structurally related to analgesics such as pethidine and ketobemidone, and more closely to the mu-opioid receptor antagonist alvimopan . This compound has been used in scientific research due to its potent and selective antagonistic properties against KOR .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JDTic dihydrochloride involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of strong bases and organic solvents under controlled temperatures .
Industrial Production Methods
it is likely that the synthesis follows similar routes as the laboratory-scale synthesis, with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
JDTic dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the tetrahydroisoquinoline moiety can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and substituted piperidines from nucleophilic substitution .
Scientific Research Applications
JDTic dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
JDTic dihydrochloride exerts its effects by selectively binding to the kappa-opioid receptor and blocking its activity. This antagonistic action prevents the receptor from interacting with its natural ligands, thereby inhibiting the downstream signaling pathways. The molecular targets involved include the kappa-opioid receptor and associated G-proteins . The long-acting effects of this compound are attributed to its ability to induce prolonged desensitization of the kappa-opioid receptor .
Comparison with Similar Compounds
Similar Compounds
Nor-Binaltorphimine (nor-BNI): Another long-acting kappa-opioid receptor antagonist with a similar mechanism of action.
Alvimopan: A mu-opioid receptor antagonist structurally related to JDTic dihydrochloride.
Uniqueness
This compound is unique due to its high selectivity for the kappa-opioid receptor and its long duration of action. Unlike other kappa-opioid receptor antagonists, this compound has been shown to produce prolonged desensitization of the receptor, making it a valuable tool for studying the long-term effects of kappa-opioid receptor antagonism .
Biological Activity
JDTic dihydrochloride is a potent and selective antagonist of the kappa-opioid receptor (KOR), which has garnered attention for its potential therapeutic applications in various psychiatric and substance use disorders. This article delves into the biological activity of JDTic, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Pharmacological Profile
JDTic exhibits a high affinity for KOR, with an IC50 value of 0.02 nM, making it one of the most selective KOR antagonists available. Its selectivity is crucial as it minimizes interactions with other opioid receptors, which can lead to unwanted side effects. JDTic is characterized by a long duration of action, with effects persisting for weeks following administration due to its unique pharmacokinetic properties.
Key Pharmacokinetic Properties
- Absorption : Peak plasma levels are reached within 30 minutes post-administration.
- Elimination : JDTic shows a terminal half-life of approximately 9 days in the brain, indicating prolonged activity even after plasma concentrations decline significantly .
- Brain Uptake : Unlike other KOR antagonists, JDTic demonstrates slow elimination from the brain, attributed to potential entrapment in cellular compartments such as lysosomes .
JDTic functions primarily as a KOR antagonist, blocking the effects of KOR agonists such as U50,488. This blockade has been linked to various behavioral outcomes in preclinical models:
- Antinociception : JDTic effectively inhibits KOR-mediated antinociceptive responses in animal models .
- Alcohol and Nicotine Effects : Studies indicate that JDTic can reduce alcohol-seeking behavior and attenuate withdrawal symptoms associated with nicotine dependence .
Research Findings and Case Studies
Several studies have explored the biological activity of JDTic across different contexts:
-
Alcohol-Seeking Behavior :
- In a study involving male rats, JDTic administration significantly reduced lever pressing for alcohol during relapse testing. Rats treated with JDTic showed decreased alcohol intake compared to controls .
- The effects were dose-dependent, with notable reductions observed at doses of 1 mg/kg and higher.
- Nicotine Withdrawal :
- Antidepressant and Anxiolytic Effects :
Safety and Adverse Effects
While JDTic has shown promise in various therapeutic areas, safety concerns have been raised during clinical trials. A phase 1 trial was halted due to adverse cardiovascular events, including instances of nonsustained ventricular tachycardia (NSVT) reported in some subjects receiving the drug . Although these events were asymptomatic and not common, they underscore the need for careful monitoring during further clinical evaluations.
Properties
IUPAC Name |
(3R)-7-hydroxy-N-[(2S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O3.2ClH/c1-18(2)26(30-27(34)25-13-20-8-9-24(33)12-21(20)15-29-25)17-31-11-10-28(4,19(3)16-31)22-6-5-7-23(32)14-22;;/h5-9,12,14,18-19,25-26,29,32-33H,10-11,13,15-17H2,1-4H3,(H,30,34);2*1H/t19-,25+,26+,28+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNHURYCTCUGHH-AVWZHOAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(C(C)C)NC(=O)C3CC4=C(CN3)C=C(C=C4)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](C(C)C)NC(=O)[C@H]3CC4=C(CN3)C=C(C=C4)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735337 | |
Record name | (3R)-7-Hydroxy-N-{(2S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
785835-79-2 | |
Record name | Jdtic dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0785835792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3R)-7-Hydroxy-N-{(2S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JDTIC DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR27M77CW3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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